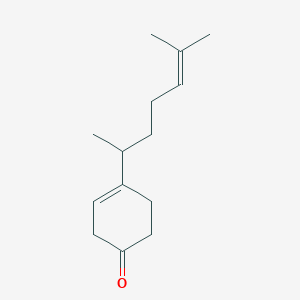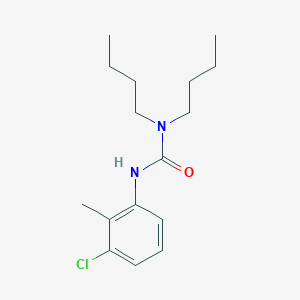![molecular formula C13H19NO2 B14421833 3-[2-(Diethylamino)ethoxy]benzaldehyde CAS No. 81068-24-8](/img/structure/B14421833.png)
3-[2-(Diethylamino)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Diethylamino)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H19NO2 It is a benzaldehyde derivative, characterized by the presence of a diethylamino group and an ethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the diethylaminoethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Diethylamino)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[2-(Diethylamino)ethoxy]benzoic acid.
Reduction: 3-[2-(Diethylamino)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[2-(Diethylamino)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Diethylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The diethylamino group can interact with various biological molecules, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(Dimethylamino)ethoxy]benzaldehyde: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with the diethylaminoethoxy group at the 4-position instead of the 3-position.
3-Allyl-2-[2-(Diethylamino)ethoxy]benzaldehyde: Similar structure but with an additional allyl group.
Uniqueness
3-[2-(Diethylamino)ethoxy]benzaldehyde is unique due to the specific positioning of the diethylaminoethoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
81068-24-8 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)8-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Clé InChI |
ZTYOHCWQWNLXTD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


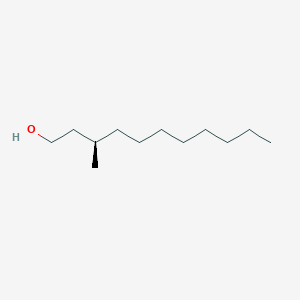

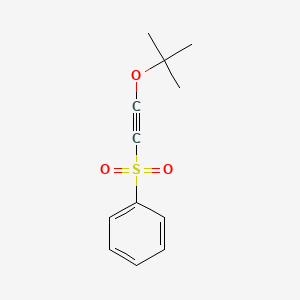

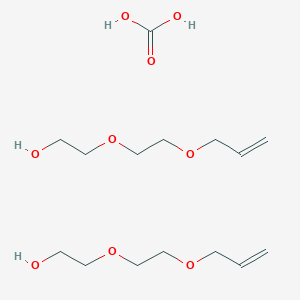
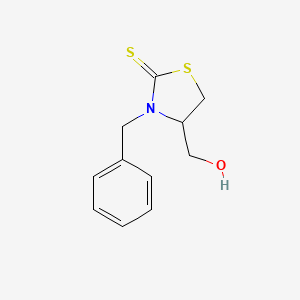
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
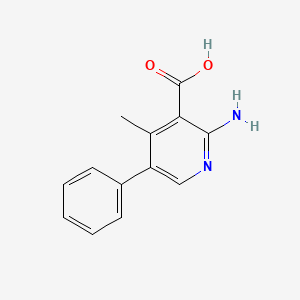
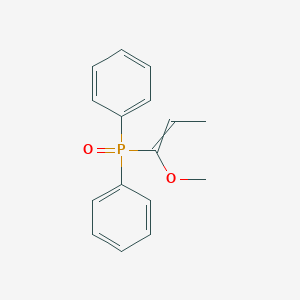
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)
